molecular formula C20H22N4O4S2 B2736074 N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1170514-47-2

N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No. B2736074
M. Wt: 446.54
InChI Key: YELPRUUJSZYCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial, etc.).



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. It may also discuss any challenges encountered during the synthesis and how they were overcome.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes. This could include reactions used in its synthesis, as well as any reactions it undergoes in its intended use or in the environment.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole bearing compounds, such as N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide, are attracting researchers due to their notable biological activities. In a study by Khalid et al. (2016), a series of these compounds were synthesized and evaluated for their inhibitory action against butyrylcholinesterase (BChE) enzyme. Molecular docking studies also explored their ligand-BChE binding affinity, emphasizing the role of amino acid residues like Gly116, His438, Tyr332, and Ser198 in ligand stabilization within the binding site (Khalid et al., 2016).

Antibacterial Properties

The same class of compounds has been studied for their antibacterial properties. In another study by Khalid et al. (2016), N-substituted derivatives of these compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research demonstrates the potential of these compounds in addressing bacterial infections (Khalid et al., 2016).

Application in Photodynamic Therapy

In the field of cancer treatment, particularly photodynamic therapy, these compounds have shown promise. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Neurodegenerative Diseases Research

In neurodegenerative diseases research, such compounds have been investigated for their role in tryptophan metabolism regulation. Beconi et al. (2012) evaluated the metabolism and pharmacokinetics of JM6, a compound with a similar benzenesulfonamide structure, in mice. The study provided insights into the drug's metabolism and its potential implications in neurodegenerative conditions like Huntington's and Alzheimer's diseases (Beconi et al., 2012).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, uses, or modifications to the compound.


properties

IUPAC Name

N,N-dimethyl-4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-23(2)30(26,27)16-9-7-14(8-10-16)20(25)24-11-3-5-15(13-24)18-21-22-19(28-18)17-6-4-12-29-17/h4,6-10,12,15H,3,5,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPRUUJSZYCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.